molecular formula C16H16N6O B2356998 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine CAS No. 2380187-28-8

3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine

Cat. No. B2356998
CAS RN: 2380187-28-8
M. Wt: 308.345
InChI Key: ZHRIWJYYYYWJEF-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridazine derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, it has also been suggested that this compound may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, this compound has also been found to induce apoptosis in cancer cells. Furthermore, it has also been shown to exhibit anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine. One area of research could focus on developing more efficient synthesis methods for this compound. Another area of research could be to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and inflammation. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential targets for its activity.

Synthesis Methods

The synthesis of 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine involves the reaction of furan-2-carboxylic acid hydrazide with 4-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2-amine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps and results in the formation of the desired product.

Scientific Research Applications

3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has been extensively studied for its potential applications as a therapeutic agent. It has been found to exhibit promising activity against various types of cancer, including breast cancer, lung cancer, and leukemia. In addition, this compound has also been investigated for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

3-(furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-2-14(23-11-1)13-3-4-16(20-19-13)22-9-7-21(8-10-22)15-5-6-17-12-18-15/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRIWJYYYYWJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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